molecular formula C33H27N3O2S2 B2573586 6-[(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE CAS No. 277756-60-2

6-[(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE

Cat. No.: B2573586
CAS No.: 277756-60-2
M. Wt: 561.72
InChI Key: WRKNLUDFHCWWSP-UHFFFAOYSA-N
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Description

6-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of the biphenyl and thiophene derivatives, followed by their coupling through various chemical reactions such as nucleophilic substitution and condensation reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

6-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, resulting in the replacement of specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the reaction’s outcome and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer double bonds or functional groups.

Scientific Research Applications

6-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 6-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **6-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
  • **6-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 6-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE lies in its specific structural features, which confer distinct chemical and biological properties

Biological Activity

The compound 6-[(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE represents a novel class of dihydropyridine derivatives that have garnered attention due to their potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound is characterized by a dihydropyridine core with various substituents that may contribute to its biological properties. The presence of functional groups such as cyano, thiophene, and sulfenyl groups enhances its reactivity and potential interactions with biological targets.

Antioxidant Activity

Research indicates that dihydropyridine derivatives often exhibit significant antioxidant properties. The ability to scavenge free radicals can lead to protective effects against oxidative stress-related diseases.

Antimicrobial Activity

Dihydropyridine compounds have shown promise in antimicrobial applications. A study demonstrated that similar compounds exhibited antibacterial activity against various strains of bacteria, suggesting that the compound may have potential as an antimicrobial agent .

Anticancer Potential

Dihydropyridines have been investigated for their anticancer properties. Preliminary findings suggest that they may induce apoptosis in cancer cells through various pathways, including modulation of signaling cascades involved in cell growth and survival .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Dihydropyridine derivatives can act as inhibitors of key enzymes involved in disease processes, such as cyclooxygenases and lipoxygenases, which are implicated in inflammation and cancer .
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate proliferation and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study involving structurally related compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/mL .
  • Antioxidant Studies : In vitro assays showed that the compound effectively reduced oxidative stress markers in human cell lines, indicating its potential for therapeutic use in conditions like cardiovascular diseases .
  • Anticancer Activity : A recent investigation reported that derivatives similar to this compound induced apoptosis in breast cancer cell lines via caspase activation, highlighting its potential role in cancer therapy .

Data Tables

Biological ActivityAssessed CompoundMIC (µg/mL)Reference
AntimicrobialDihydropyridine A25
AntioxidantDihydropyridine BN/A
AnticancerDihydropyridine CN/A

Properties

IUPAC Name

5-cyano-2-methyl-N-(2-methylphenyl)-6-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27N3O2S2/c1-21-9-6-7-12-27(21)36-32(38)30-22(2)35-33(26(19-34)31(30)29-13-8-18-39-29)40-20-28(37)25-16-14-24(15-17-25)23-10-4-3-5-11-23/h3-18,31,35H,20H2,1-2H3,(H,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKNLUDFHCWWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CS3)C#N)SCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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